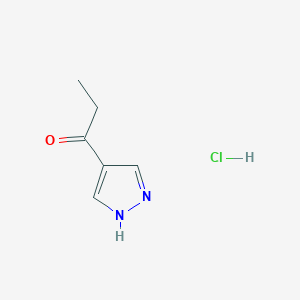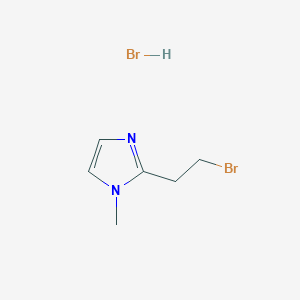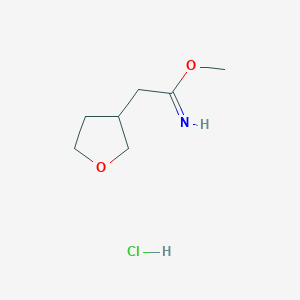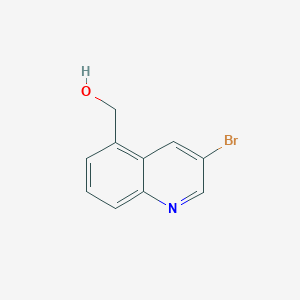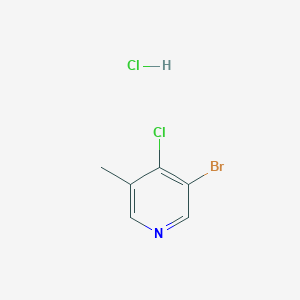
C(Cccc)(=O)occ(coc(cccc)=O)(CO)CO
Vue d'ensemble
Description
C(Cccc)(=O)occ(coc(cccc)=O)(CO)CO, also known as cyclopropanecarboxylic acid, is a cyclic organic compound that is widely used in the field of organic synthesis and in the production of pharmaceuticals. It is a versatile building block in organic chemistry and can be used in a variety of ways.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid has a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, such as cyclopropyl amines, cyclopropyl ketones, and cyclopropyl carboxylic acids. It is also used in the synthesis of drugs and agrochemicals, as well as in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of C(Cccc)(=O)occ(coc(cccc)=O)(CO)COcarboxylic acid is based on its ability to form cyclic compounds by reacting with other molecules. The reaction involves the formation of a covalent bond between two molecules, resulting in a cyclic compound. The reaction is catalyzed by a variety of compounds, including acids, bases, and enzymes.
Biochemical and Physiological Effects
Cyclopropanecarboxylic acid has a variety of biochemical and physiological effects. It is known to have an anti-inflammatory effect, and has been shown to reduce inflammation in animal models. It is also known to have an anti-oxidant effect, and has been shown to reduce oxidative stress in cells. In addition, it has been shown to have an anti-tumor effect, and has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarboxylic acid has a number of advantages and limitations for lab experiments. Its reactivity and versatility make it a useful building block for organic synthesis, and its low toxicity makes it safe to use in laboratory settings. However, its low solubility in water and its low reactivity with certain compounds can limit its use in some experiments.
Orientations Futures
The future of C(Cccc)(=O)occ(coc(cccc)=O)(CO)COcarboxylic acid is bright. Its versatile nature and its ability to form cyclic compounds make it an attractive building block for the synthesis of new compounds. In addition, its anti-inflammatory, anti-oxidant, and anti-tumor effects make it a promising candidate for further research into its potential therapeutic applications. Finally, its low toxicity and low solubility in water make it an attractive candidate for further research into its use as a drug delivery system.
Propriétés
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-pentanoyloxypropyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-3-5-7-13(18)20-11-15(9-16,10-17)12-21-14(19)8-6-4-2/h16-17H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYADCNGJWOPCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(CO)(CO)COC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867610 | |
| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70146-31-5 | |
| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



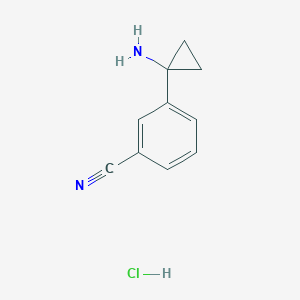
![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
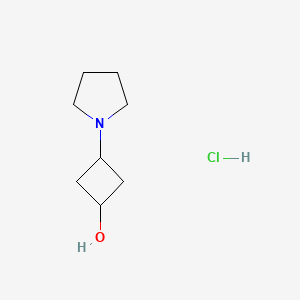
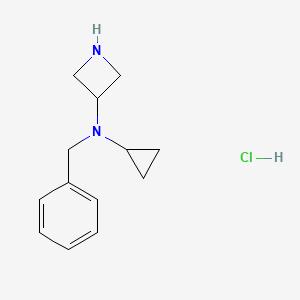
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
